(+/-)-Jasmonic acid

Plant hormone signaling Receptor-ligand binding Jasmonate perception

(±)-Jasmonic acid (JA; CAS 3572-66-5) is the racemic mixture of the plant stress hormone jasmonic acid, a member of the jasmonate family of oxylipin phytohormones. It functions as a key endogenous signal transducer in plant defense responses against herbivory and necrotrophic pathogens, as well as in developmental processes such as growth inhibition and senescence.

Molecular Formula C12H18O3
Molecular Weight 210.27
CAS No. 3572-66-5
Cat. No. B600528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Jasmonic acid
CAS3572-66-5
Molecular FormulaC12H18O3
Molecular Weight210.27
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Jasmonic Acid (CAS 3572-66-5): Comparative Evidence Guide for Research and Industrial Selection


(±)-Jasmonic acid (JA; CAS 3572-66-5) is the racemic mixture of the plant stress hormone jasmonic acid, a member of the jasmonate family of oxylipin phytohormones. It functions as a key endogenous signal transducer in plant defense responses against herbivory and necrotrophic pathogens, as well as in developmental processes such as growth inhibition and senescence. The racemic mixture (±)-JA is the most widely used form in experimental research due to its commercial availability and lower cost compared to enantiomerically pure forms, and it is commonly employed as a benchmark for evaluating the bioactivity of its numerous structural analogs and derivatives [1]. The compound is typically supplied as an oil with a purity specification ranging from ≥85% (GC) for isomer mixtures to ≥98% for high-purity research-grade material .

Why (±)-Jasmonic Acid Cannot Be Indiscriminately Substituted by Other Jasmonates in Experimental Protocols


Despite belonging to the same jasmonate family, substitution of (±)-jasmonic acid with other jasmonates such as methyl jasmonate (MeJA), cis-jasmone, or coronatine can lead to non-equivalent biological outcomes due to substantial differences in potency, receptor binding affinity, and the specific signaling pathways activated. For instance, exogenous JA and MeJA exhibit differential efficacy in inducing systemic defense enzyme activities and in their temporal dynamics of response in whole-plant systems [1]. Moreover, (±)-JA itself demonstrates negligible direct binding affinity for the canonical COI1-JAZ co-receptor complex compared to the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), meaning it functions primarily as a metabolic precursor rather than a direct signaling ligand [2]. Consequently, using an alternative jasmonate without accounting for these quantitative differences risks misinterpretation of results and failure to replicate established protocols. The evidence presented below substantiates the necessity for precise compound selection based on the specific experimental or industrial endpoint.

Quantitative Comparative Evidence for (±)-Jasmonic Acid vs. Key Analogs: A Procurement and Selection Guide


Receptor Binding Affinity: (±)-Jasmonic Acid Exhibits No Detectable Direct Binding to COI1-JAZ Co-receptor Unlike JA-Ile and Coronatine

In a fluorescence anisotropy-based in vitro binding assay, (±)-jasmonic acid elicited little or no change in anisotropy, indicating negligible direct binding to the GST-COI1/Fl-JAZ1 complex, in stark contrast to the potent agonists coronatine and jasmonoyl-isoleucine (JA-Ile) [1]. This demonstrates that (±)-JA is a metabolic precursor, not a direct signaling ligand, making it unsuitable for experiments requiring direct COI1-JAZ activation.

Plant hormone signaling Receptor-ligand binding Jasmonate perception

Exogenous Application for Systemic Defense: Methyl Jasmonate (MeJA) Induces Stronger and More Persistent Enzyme Responses than Jasmonic Acid (JA)

In Larix olgensis seedlings, exogenous spray application of 0.1 mmol/L methyl jasmonate (MeJA) elicited quicker, longer-lasting, and more significant increases in key defense enzymes (SOD, PAL, PPO) and protease inhibitors (TI, CI) compared to an equimolar treatment with jasmonic acid (JA) [1]. MeJA also provided better inhibitory effects on the growth and fecundity of the herbivore Lymantria dispar.

Plant systemic resistance Induced defense Enzyme activity

Enzymatic Methylation Efficiency: (±)-Jasmonic Acid is the Preferred Substrate for Jasmonic Acid Carboxyl Methyltransferase (JMT) Over Dihydrojasmonic Acid

An in vitro enzymatic assay with jasmonic acid carboxyl methyltransferase (JMT) demonstrated that (±)-jasmonic acid is methylated with high efficiency, whereas the activity on the reduced analog dihydrojasmonic acid is only 18% of that observed with JA under identical conditions [1]. Other potential substrates, including linolenic acid and 12-oxo-phytodienoic acid (OPDA), showed negligible activity (<1%).

Enzymology Substrate specificity Metabolism

Comparative Bioactivity in Plant Stress Assays: Coronatine is 100-10,000 Times More Potent than (±)-Jasmonic Acid

In a panel of four classic jasmonate-responsive bioassays—tuber induction, cell expansion, cell division inhibition, and senescence promotion—the bacterial phytotoxin coronatine exhibited positive effects at threshold concentrations 100 to 10,000 times lower than those required for (±)-jasmonic acid [1]. The structurally related coronafacic acid showed activity slightly weaker than JA in two of the four assays, underscoring the unique potency of coronatine.

Phytotoxin Bioactivity Potency comparison

Anticancer Activity in Human Neuroblastoma Cells: Methyl Jasmonate and cis-Jasmone Outperform (±)-Jasmonic Acid in Growth Suppression

In the SH-SY5Y human neuroblastoma cell line, a comparative analysis of natural jasmonates revealed a rank order of anticancer activity: methyl jasmonate > cis-jasmone > jasmonic acid [1]. While all three compounds decreased cell proliferation in a dose- and time-dependent manner, methyl jasmonate was the most effective, also downregulating key oncogenic and anti-apoptotic proteins (N-myc, XIAP, survivin). This indicates that (±)-JA is not the optimal choice among jasmonates for investigating anticancer properties.

Anticancer activity Neuroblastoma Cytotoxicity

Defense Signaling Specificity: (±)-Jasmonic Acid and its Precursor OPDA Control Distinct Aspects of Herbivore Resistance

Using OPR3-RNAi tomato plants that accumulate the JA precursor 12-oxo-phytodienoic acid (OPDA) but cannot synthesize JA or JA-Ile, it was demonstrated that OPDA and JA/JA-Ile control distinct defense traits [1]. JA/JA-Ile signaling is essential for trichome formation and the production of repellant monoterpenes and sesquiterpenes, which deter herbivore oviposition. In contrast, OPDA can locally substitute for JA/JA-Ile in the induction of defense gene expression but is insufficient for a systemic defense response.

Plant defense signaling Herbivore resistance OPDA

Optimal Research and Industrial Application Scenarios for (±)-Jasmonic Acid Based on Comparative Evidence


Enzymatic Studies of Jasmonate Methylation

As demonstrated by its 5.6-fold higher activity with JMT compared to dihydrojasmonic acid [1], (±)-jasmonic acid is the validated substrate for in vitro studies of jasmonic acid carboxyl methyltransferase. This enzyme is crucial for producing the volatile signal methyl jasmonate, and (±)-JA should be the standard substrate in biochemical characterizations of this and related methyltransferases.

Baseline Comparator for Analog Potency Assays

Given its well-defined, albeit moderate, bioactivity in classic jasmonate assays (e.g., tuber induction, senescence promotion) [1], (±)-jasmonic acid serves as an essential baseline comparator. Researchers evaluating novel synthetic jasmonate analogs or derivatives for agricultural or research applications should use (±)-JA as a standard to quantify relative potency, enabling cross-study comparability.

Metabolic Precursor Studies in Plant Signaling

The finding that (±)-jasmonic acid exhibits no detectable binding to the COI1-JAZ co-receptor [1] confirms its role as a metabolic precursor rather than a direct signaling ligand. Consequently, (±)-JA is the appropriate compound for studies focused on jasmonate biosynthesis, conjugation to JA-Ile, or metabolic flux analysis, where the goal is to understand the conversion of this inactive precursor into the bioactive hormone.

Applications Where Low Potency is Advantageous

In certain experimental contexts, the relatively low potency of (±)-jasmonic acid compared to methyl jasmonate [1] or coronatine [2] is an advantage. For instance, when studying systems with high sensitivity or when aiming to avoid the pleiotropic effects of a strong jasmonate response, (±)-JA allows for a more moderate and controlled induction of the pathway, reducing the risk of off-target effects or overt toxicity.

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